molecular formula C21H19F3N2O2 B6940923 N-benzyl-2-(4-oxoquinolin-1-yl)-N-(3,3,3-trifluoropropyl)acetamide

N-benzyl-2-(4-oxoquinolin-1-yl)-N-(3,3,3-trifluoropropyl)acetamide

Cat. No.: B6940923
M. Wt: 388.4 g/mol
InChI Key: CGMHNFOFJORIBH-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-oxoquinolin-1-yl)-N-(3,3,3-trifluoropropyl)acetamide is a complex organic compound characterized by its quinoline core and trifluoropropyl group

Properties

IUPAC Name

N-benzyl-2-(4-oxoquinolin-1-yl)-N-(3,3,3-trifluoropropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-21(23,24)11-13-26(14-16-6-2-1-3-7-16)20(28)15-25-12-10-19(27)17-8-4-5-9-18(17)25/h1-10,12H,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMHNFOFJORIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(F)(F)F)C(=O)CN2C=CC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-oxoquinolin-1-yl)-N-(3,3,3-trifluoropropyl)acetamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoropropyl group can be introduced through subsequent reactions involving trifluoropropyl halides and a suitable nucleophile.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(4-oxoquinolin-1-yl)-N-(3,3,3-trifluoropropyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be further oxidized to produce quinone derivatives.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or trifluoropropyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, which can be used in dye and pigment synthesis.

  • Reduction: Reduced quinoline derivatives with potential biological activity.

  • Substitution: Substituted benzyl or trifluoropropyl derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-2-(4-oxoquinolin-1-yl)-N-(3,3,3-trifluoropropyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including cytotoxicity against certain cancer cell lines. Its ability to inhibit specific enzymes or receptors can make it a candidate for drug development.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Its interaction with biological targets, such as enzymes or receptors, can lead to the development of new medications for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which N-benzyl-2-(4-oxoquinolin-1-yl)-N-(3,3,3-trifluoropropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, leading to the modulation of biological pathways. The trifluoropropyl group enhances the compound's stability and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

  • N-benzyl-2-(4-oxoquinolin-1-yl)acetamide: Lacks the trifluoropropyl group, resulting in different chemical properties and biological activity.

  • N-(3,3,3-trifluoropropyl)quinoline-4-carboxamide: Contains a similar trifluoropropyl group but lacks the benzyl group, leading to variations in reactivity and applications.

Uniqueness: N-benzyl-2-(4-oxoquinolin-1-yl)-N-(3,3,3-trifluoropropyl)acetamide stands out due to its combination of the quinoline core and trifluoropropyl group. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds.

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